molecular formula C12H18FN5 B11727584 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11727584
M. Wt: 251.30 g/mol
InChI Key: UKHYBITVFFOMIY-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes an ethyl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with a ketone group.

    5-amino-1H-pyrazole: A pyrazole derivative with an amino group at position 5.

    3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.

Uniqueness

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-8-11(7-15-17)6-14-12-9-18(5-4-13)16-10(12)2/h7-9,14H,3-6H2,1-2H3

InChI Key

UKHYBITVFFOMIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)CCF

Origin of Product

United States

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